Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC15892243
Molecular Formula: C12H7ClF3NO2
Molecular Weight: 289.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H7ClF3NO2 |
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Molecular Weight | 289.64 g/mol |
IUPAC Name | methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
Standard InChI | InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-5-17-9-4-6(12(14,15)16)2-3-7(9)10(8)13/h2-5H,1H3 |
Standard InChI Key | NSKHKWBLWCOEJT-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a quinoline core substituted with a chlorine atom at position 4, a trifluoromethyl group at position 7, and a methyl ester at the 3-carboxylate position. Its molecular formula is C₁₂H₇ClF₃NO₂, with a molecular weight of 289.64 g/mol. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, influencing both reactivity and bioavailability .
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₇ClF₃NO₂ |
Molecular Weight | 289.64 g/mol |
IUPAC Name | Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
Functional Groups | Chloro, Trifluoromethyl, Ester |
Spectral Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR: A singlet at δ 9.30 ppm (H-8), a doublet at δ 8.56 ppm (H-6), and a triplet for the methyl ester at δ 3.90 ppm .
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¹³C NMR: Peaks at δ 163.96 ppm (ester carbonyl) and δ 124.01 ppm (trifluoromethyl carbon) .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a two-step process:
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Chlorination: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is treated with phosphorus oxychloride (POCl₃) at 70°C for 3 hours to introduce the chlorine substituent .
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Esterification: The resulting carboxylic acid undergoes methylation using methyl chloroformate in the presence of triethylamine, yielding the methyl ester.
Reaction Equation:
Optimization for Scale-Up
Industrial production employs continuous flow reactors to enhance yield (up to 93%) and purity. Automated systems mitigate side reactions, such as over-chlorination or ester hydrolysis .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound inhibits bacterial DNA gyrase, a critical enzyme for DNA replication. Studies demonstrate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL). The trifluoromethyl group enhances membrane permeability, facilitating target engagement .
Table 2: Cytotoxicity Profile
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HeLa | 8.2 | Microtubule Disruption |
MCF-7 | 10.5 | Apoptosis Induction |
A549 | 12.1 | ROS Generation |
Chemical Reactivity and Derivatives
Functional Group Transformations
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Hydrolysis: The methyl ester hydrolyzes to 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid under acidic or basic conditions .
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Nucleophilic Substitution: The chlorine atom at position 4 reacts with amines (e.g., piperidine) to form substituted quinolines .
Stability Considerations
The compound is stable under anhydrous conditions but hydrolyzes in humid environments. Storage at -20°C in desiccated containers is recommended.
Applications in Drug Development
As a prodrug, the methyl ester improves oral bioavailability compared to its carboxylic acid counterpart. Preclinical studies highlight its utility in:
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